2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol is a complex organic compound featuring a unique structure that integrates several functional groups, including a cyclopropyl group, an oxadiazole ring, a pyrimidine ring, a piperidine ring, and an ethanol moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Cyclopropyl Group Introduction: The cyclopropyl group is often introduced through cyclopropanation reactions, which can involve the addition of a carbene to an alkene.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors like amidines and β-dicarbonyl compounds.
Piperidine Ring Formation: The piperidine ring is typically formed via cyclization reactions involving appropriate amine and carbonyl compounds.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Acid or base catalysts can facilitate cyclization reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced heterocycles.
Substitution: Formation of substituted piperidine derivatives.
Cyclization: Formation of fused ring systems.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its structural diversity.
Mechanism of Action
The mechanism of action of 2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol is unique due to its combination of a cyclopropyl group, oxadiazole ring, pyrimidine ring, and piperidine ring, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-[1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-8-6-12-3-1-2-7-21(12)15-13(9-17-10-18-15)16-19-14(20-23-16)11-4-5-11/h9-12,22H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWUCKOZMYWUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2=NC=NC=C2C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.